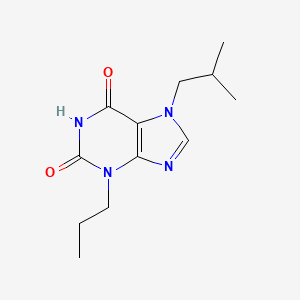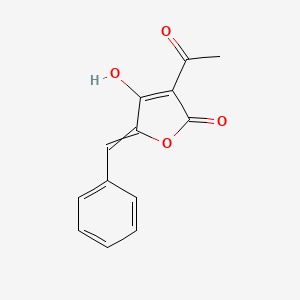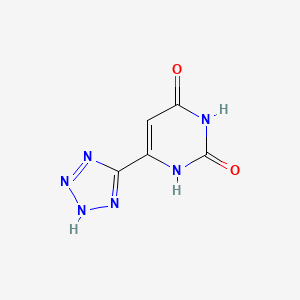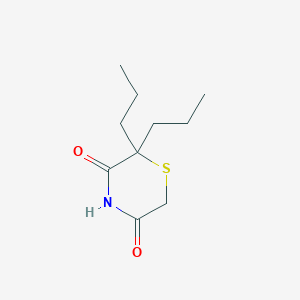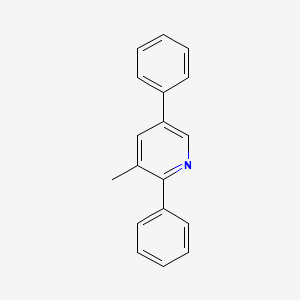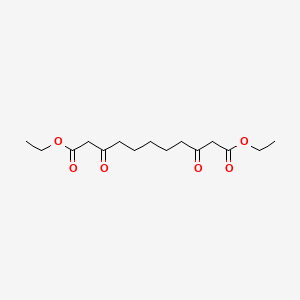![molecular formula C14H16Cl2N2O2 B14368369 {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid CAS No. 92298-15-2](/img/structure/B14368369.png)
{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an indole ring substituted with a bis(2-chloroethyl)amino group and an acetic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid typically involves the reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride . This intermediate is then reacted with an indole derivative under specific conditions to yield the desired compound. The reaction conditions often include controlled temperatures and the use of solvents such as chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole ring structure allows the compound to engage in π-π interactions and hydrogen bonding with target molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid include other indole derivatives and compounds containing bis(2-chloroethyl)amino groups. Examples include:
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Bis(2-chloroethyl)amine hydrochloride: An intermediate used in the synthesis of various organic compounds.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both an indole derivative and a bis(2-chloroethyl)amino compound makes it a versatile and valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
92298-15-2 |
|---|---|
Molekularformel |
C14H16Cl2N2O2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-3-5-18(6-4-16)11-1-2-13-12(8-11)10(9-17-13)7-14(19)20/h1-2,8-9,17H,3-7H2,(H,19,20) |
InChI-Schlüssel |
XEXPXBJRHZAJJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
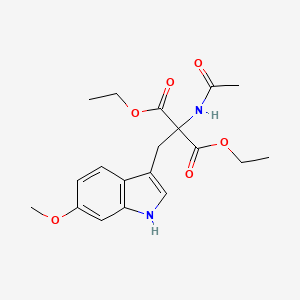
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
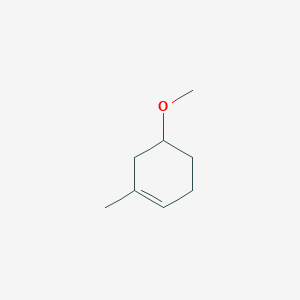
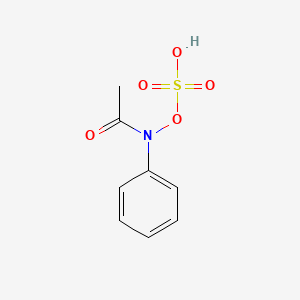
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
